3-Hydroxymorindone

Descripción general

Descripción

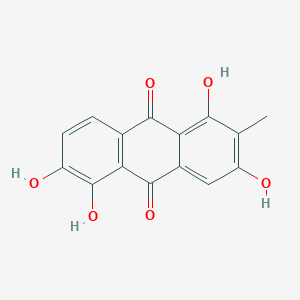

3-Hydroxymorindone is an anthraquinone compound known for its pigment properties. It is derived from natural sources, particularly from the plant Knoxia roxburghii (Spreng.) M. A. Rau, which is used in traditional Chinese medicine . The compound has a molecular formula of C15H10O6 and a molecular weight of 286.24 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxymorindone can be synthesized from protocatechuic acid and 3,5-dihydroxy-4-methylbenzoic acid . The synthesis involves a series of reactions including oxidation and cyclization under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Knoxia roxburghii. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxymorindone undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .

Aplicaciones Científicas De Investigación

Pain Management

3-Hydroxymorindone exhibits notable analgesic properties, making it a candidate for pain management therapies. Its mechanism of action primarily involves binding to opioid receptors in the central nervous system, modulating pain perception and inducing sedative effects similar to traditional opioids. Research indicates that it may function as both an agonist and antagonist at different opioid receptor subtypes, contributing to a complex pharmacological profile that can be tailored for specific therapeutic outcomes.

Key Findings

- Analgesic Efficacy : Studies have shown that this compound can effectively reduce pain in animal models, suggesting its potential as a safer alternative to conventional opioids.

- Side Effect Profile : Preliminary research indicates a lower incidence of addiction and tolerance compared to traditional opioid medications, making it a promising candidate for chronic pain management.

Cancer Treatment

Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. For instance, research on cervical cancer cells has demonstrated that this compound can induce reactive oxygen species-mediated mitochondrial dysfunction, leading to cell death . This property positions it as a potential therapeutic agent in oncology.

Case Studies

- Cervical Cancer : In vitro studies have shown that this compound effectively induces apoptosis in cervical cancer cell lines through ROS-mediated pathways .

- Non-Small Cell Lung Cancer : Similar mechanisms have been observed in lung cancer models, where this compound inhibited cell proliferation and migration by affecting key signaling pathways involved in tumor growth .

Other Therapeutic Applications

Beyond pain management and oncology, this compound has been investigated for various other applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or treatments for infections .

- Antioxidant Effects : The compound's antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pain Management | Interaction with opioid receptors | Effective analgesic with lower addiction potential |

| Cancer Treatment | Induction of apoptosis via ROS | Significant efficacy against cervical and lung cancer cells |

| Antimicrobial Activity | Inhibition of microbial growth | Potential for new antibiotic development |

| Antioxidant Effects | Scavenging free radicals | May help prevent oxidative stress-related diseases |

Mecanismo De Acción

The mechanism of action of 3-Hydroxymorindone involves the induction of reactive oxygen species (ROS)-mediated mitochondrial dysfunction, leading to apoptosis in cancer cells. It inhibits the PI3K/AKT/NF-κB signaling pathway, which is crucial for cell proliferation and survival . This pathway modulation results in reduced mitochondrial membrane potential and increased cell apoptosis .

Comparación Con Compuestos Similares

Rubiadin: Another anthraquinone compound with similar pigment properties.

Aloe-emodin: Known for its anti-cancer properties and similar molecular structure.

Emodin: Exhibits similar biological activities and is used in traditional medicine.

Uniqueness: 3-Hydroxymorindone is unique due to its specific molecular structure, which allows it to interact with particular molecular targets and pathways. Its ability to induce apoptosis through ROS-mediated mitochondrial dysfunction sets it apart from other similar compounds .

Actividad Biológica

3-Hydroxymorindone is a naturally occurring anthraquinone derivative primarily derived from the plant Morinda citrifolia, commonly known as noni. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a hydroxyl group at the third position of its anthraquinone structure, which contributes to its unique chemical properties. The structural characteristics of this compound can be compared with other anthraquinones as follows:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Hydroxyl group at position 3 | Exhibits significant anti-inflammatory activity |

| Morindone | Anthraquinone backbone without hydroxyl group | Precursor to this compound |

| Emodin | Hydroxyl groups at positions 1 and 8 | Known for strong laxative effects |

| Aloe-emodin | Hydroxyl groups at positions 1 and 8 | Exhibits anti-inflammatory properties |

| Rhein | Hydroxyl groups at positions 1 and 8 | Used for its diuretic effects |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases. For example, it was shown to reduce edema in animal models comparable to the standard anti-inflammatory drug indomethacin .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage associated with various chronic diseases. Preliminary studies have indicated that this compound may enhance the body's natural antioxidant defenses .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits bacteriostatic effects against certain pathogenic bacteria, indicating potential use in treating infections . Its effectiveness against various microorganisms makes it a candidate for further exploration in developing antimicrobial therapies.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular dynamics simulations suggest that it interacts with specific amino acid residues at enzyme binding sites, influencing enzymatic activity and stability. This interaction may play a crucial role in mediating its anti-inflammatory and antimicrobial activities.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cervical Cancer : A study published in ResearchGate demonstrated that this compound induces reactive oxygen species (ROS)-mediated mitochondrial dysfunction leading to apoptosis in cervical cancer cells. This effect was linked to the inhibition of the PI3K/AKT/NF-kB signaling pathway, underscoring its potential as an anticancer agent .

- Chronic Wound Healing : In another study, this compound was identified as a quality marker in traditional medicine formulations aimed at treating chronic wounds. Its bioactive properties were assessed in relation to promoting wound healing through antimicrobial action and inflammation reduction .

Propiedades

IUPAC Name |

1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-9(17)4-7-11(12(5)18)13(19)6-2-3-8(16)15(21)10(6)14(7)20/h2-4,16-18,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGUFVZKUDRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.